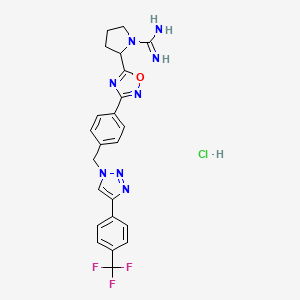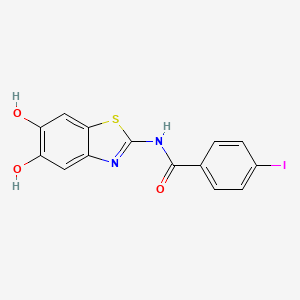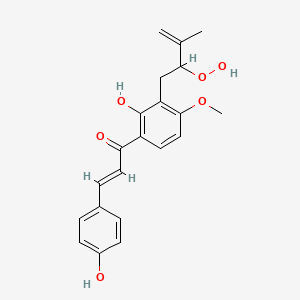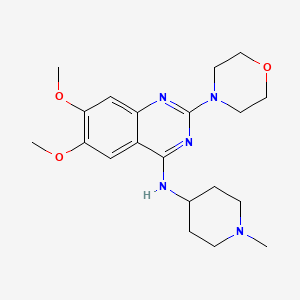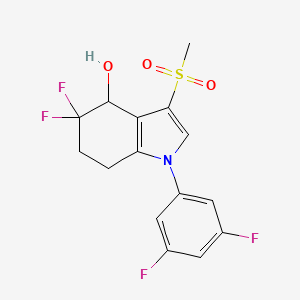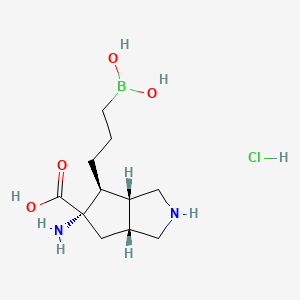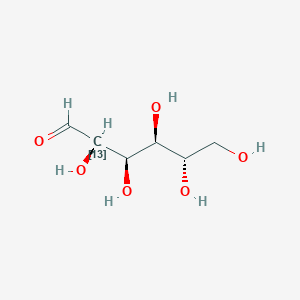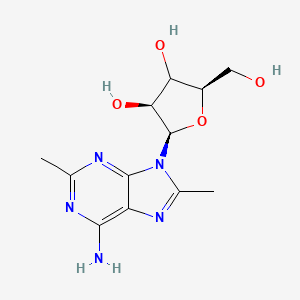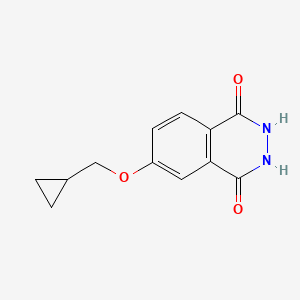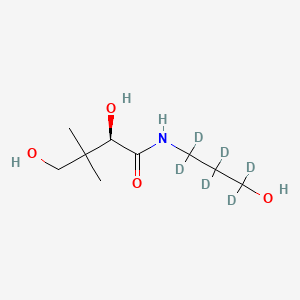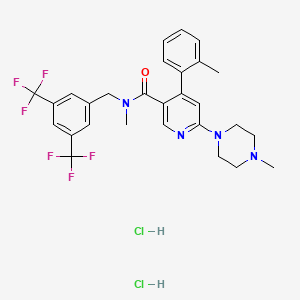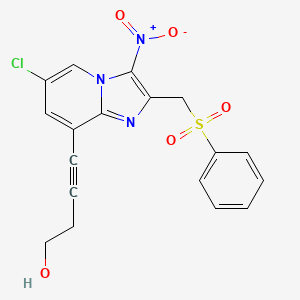
Antitrypanosomal agent 4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antitrypanosomal agent 4 is a compound designed to combat trypanosomiasis, a disease caused by parasitic protozoa of the genus Trypanosoma. This disease includes human African trypanosomiasis (sleeping sickness) and Chagas disease, which are prevalent in sub-Saharan Africa and Latin America, respectively . The need for new antitrypanosomal agents arises from the toxicity and resistance associated with current treatments .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of antitrypanosomal agent 4 involves the functionalization of a 2-arylquinazoline scaffoldKey steps involve the use of hydrazinyl and 5-nitrofuryl-hydrazinyl pharmacophores . The reaction conditions typically involve the use of dimethyl sulfoxide (DMSO) as a carbon source and hydrogen peroxide (H2O2) as an oxidant .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and advanced purification techniques to meet pharmaceutical standards .
化学反应分析
Types of Reactions: Antitrypanosomal agent 4 undergoes various chemical reactions, including:
Oxidation: Involving the use of H2O2 as an oxidant.
Substitution: Functionalization at the 4-position of the quinazoline scaffold.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) and dimethyl sulfoxide (DMSO).
Substitution: Hydrazinyl and 5-nitrofuryl-hydrazinyl pharmacophores.
Major Products: The major products formed from these reactions are derivatives of the 2-arylquinazoline scaffold with enhanced antitrypanosomal activity .
科学研究应用
Antitrypanosomal agent 4 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the structure-activity relationship of antitrypanosomal agents.
Biology: Investigated for its effects on Trypanosoma species and its potential to overcome drug resistance.
Medicine: Potential therapeutic agent for treating human African trypanosomiasis and Chagas disease.
作用机制
Antitrypanosomal agent 4 exerts its effects through multiple mechanisms:
Nitric Oxide (NO) Production: Enhances the susceptibility of trypanosomatids to NO.
Reactive Oxygen Species (ROS) Production: Promotes ROS production, leading to oxidative stress in the parasites.
Antifolate Activity: Acts as an antifolate agent, disrupting folate metabolism in the parasites.
相似化合物的比较
- Methionyl-tRNA Synthetase Inhibitors
- Nitro-reductase Inhibitors
- Phosphodiesterase Inhibitors
- Pteridine Reductase 1 Inhibitors
- Rhodesain Inhibitors
Uniqueness: Antitrypanosomal agent 4 is unique due to its multi-faceted mechanism of action, combining NO and ROS production with antifolate activity. This makes it a potent and selective agent against Trypanosoma species .
属性
分子式 |
C18H14ClN3O5S |
|---|---|
分子量 |
419.8 g/mol |
IUPAC 名称 |
4-[2-(benzenesulfonylmethyl)-6-chloro-3-nitroimidazo[1,2-a]pyridin-8-yl]but-3-yn-1-ol |
InChI |
InChI=1S/C18H14ClN3O5S/c19-14-10-13(6-4-5-9-23)17-20-16(18(22(24)25)21(17)11-14)12-28(26,27)15-7-2-1-3-8-15/h1-3,7-8,10-11,23H,5,9,12H2 |
InChI 键 |
HKWIKOKCHZCBBN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=C(N3C=C(C=C(C3=N2)C#CCCO)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


